4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid
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Overview
Description
4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid is a complex organic compound characterized by its unique structure, which includes a tetrahydrobenzo-thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials such as 2-aminothiophenol and a suitable diketone under acidic or basic conditions to form the thienopyrimidine core.
Alkylation: The core structure is then alkylated using methyl iodide in the presence of a base like potassium carbonate to introduce the methyl group.
Amination: The resulting intermediate undergoes amination with butyric acid derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring.
Reduction: Reduction reactions can target the double bonds within the ring structure.
Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
Medically, it has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
Industrially, it can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism by which 4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, either inhibiting or activating the target, thereby modulating biological pathways. For example, it may inhibit a specific enzyme by mimicking the enzyme’s natural substrate, thus blocking its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid
- 2-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-ethanol
Uniqueness
Compared to similar compounds, 4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid is unique due to the presence of the butyric acid moiety, which can influence its solubility, reactivity, and biological activity. This structural difference can lead to distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C15H19N3O2S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C15H19N3O2S/c1-9-17-14(16-8-4-7-12(19)20)13-10-5-2-3-6-11(10)21-15(13)18-9/h2-8H2,1H3,(H,19,20)(H,16,17,18) |
InChI Key |
QBFCTEFYWAVHMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)NCCCC(=O)O |
Origin of Product |
United States |
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